(S)-N4-Benzyl-2-(3-indolylmethyl)piperazine
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Overview
Description
(S)-N4-Benzyl-2-(3-indolylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and an indolylmethyl group. The compound’s structure combines the pharmacologically significant indole moiety with the versatile piperazine ring, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may interact with various cellular targets.
Mode of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Pharmacokinetics
The pharmacokinetic properties of similar indole derivatives have been evaluated in clinical and preclinical trials . These studies have shown promising results, but challenges related to low solubility and poor bioavailability have been identified .
Result of Action
Indole derivatives have been shown to have diverse biological activities , suggesting that the compound may have a wide range of effects at the molecular and cellular levels.
Action Environment
The action of (S)-N4-Benzyl-2-(3-indolylmethyl)piperazine is likely influenced by various environmental factors. For example, the metabolism of tryptophan to indole and its derivatives is carried out by gut microorganisms , suggesting that the gut microbiome may play a role in the compound’s action, efficacy, and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N4-Benzyl-2-(3-indolylmethyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the piperazine ring. The benzyl group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
(S)-N4-Benzyl-2-(3-indolylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(S)-N4-Benzyl-2-(3-indolylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
N4-Benzylpiperazine: Lacks the indole moiety, resulting in different pharmacological properties.
2-(3-Indolylmethyl)piperazine: Similar structure but without the benzyl group, affecting its binding characteristics.
N4-Benzyl-2-(2-indolylmethyl)piperazine: Positional isomer with potentially different biological activity.
Uniqueness
(S)-N4-Benzyl-2-(3-indolylmethyl)piperazine is unique due to the specific combination of the indole and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[[(2S)-4-benzylpiperazin-2-yl]methyl]-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-2-6-16(7-3-1)14-23-11-10-21-18(15-23)12-17-13-22-20-9-5-4-8-19(17)20/h1-9,13,18,21-22H,10-12,14-15H2/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIXRJMDVPQZIV-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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